2-Chloro-7-methylquinoline

Vue d'ensemble

Description

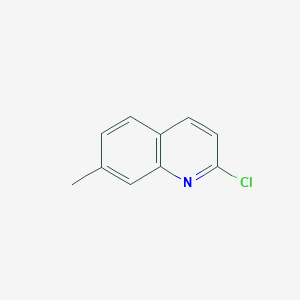

2-Chloro-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are characterized by a benzene ring fused to a pyridine ring The presence of a chlorine atom at the second position and a methyl group at the seventh position of the quinoline ring gives this compound its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with acetaldehyde in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the cyclization of 2-chlorobenzylamine with acetic anhydride. This reaction is carried out under acidic conditions, and the resulting product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-7-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group at the seventh position can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used in substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.

Major Products:

Substitution Reactions: Products include 2-amino-7-methylquinoline and 2-thio-7-methylquinoline.

Oxidation Reactions: Products include this compound-7-carboxylic acid and this compound-7-aldehyde.

Reduction Reactions: Products include 2-chloro-7-methyl-1,2-dihydroquinoline.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-7-methylquinoline serves as a valuable building block for synthesizing pharmaceutical compounds. Its derivatives are being investigated for various biological activities:

- Antimicrobial Activity : Research indicates that this compound can inhibit bacterial enzymes and interfere with DNA replication, making it a candidate for developing new antibiotics against multidrug-resistant bacteria.

- Anticancer Activity : Studies show that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Table 1: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 25 µg/mL | |

| P. aeruginosa | 75 µg/mL |

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions facilitates the creation of derivatives with enhanced properties.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form quinoline N-oxides or reduced to dihydroquinolines.

- Condensation Reactions : The carboxylic acid group can form amides, esters, or anhydrides through condensation reactions.

Material Science

This compound is also explored in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties allow it to function as a charge carrier in semiconductor devices.

Biological Studies

The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids, providing insights into its potential therapeutic applications.

Case Studies

- Antibacterial Properties Study : A recent study synthesized various derivatives of quinoline compounds and evaluated their antibacterial activity against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting the efficacy of the parent compound in microbial inhibition.

- Anticancer Research : Another study focused on the mechanism by which this compound induces apoptosis in human cancer cell lines. Researchers found that the compound activates caspase-dependent pathways leading to programmed cell death.

Mécanisme D'action

The mechanism of action of 2-Chloro-7-methylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. Other derivatives may interact with cellular signaling pathways, modulating the activity of key proteins involved in inflammation or cell proliferation.

Comparaison Avec Des Composés Similaires

2-Chloroquinoline: Lacks the methyl group at the seventh position, resulting in different chemical reactivity and biological activity.

7-Methylquinoline: Lacks the chlorine atom at the second position, leading to variations in its chemical properties and applications.

2-Methylquinoline:

Uniqueness: 2-Chloro-7-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Activité Biologique

2-Chloro-7-methylquinoline is a significant compound within the quinoline family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H8ClN

- CAS Number : 4295-12-9

This compound features a chlorine atom at the second position and a methyl group at the seventh position of the quinoline ring, which contributes to its unique reactivity and biological properties.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Properties : Studies indicate that quinoline derivatives can inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.

- Anticancer Effects : Research has shown that compounds related to this compound possess anticancer properties, potentially through mechanisms that involve apoptosis induction and cell cycle arrest .

- Antimalarial Activity : Quinoline derivatives are known for their effectiveness against malaria parasites. This compound is being explored as a precursor for developing antimalarial agents .

- Anti-inflammatory Effects : Some studies have identified anti-inflammatory activities associated with this compound, suggesting its potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interference : The compound inhibits DNA synthesis by cleaving bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress within cells, leading to apoptosis in cancer cells .

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 2-Chloroquinoline | Low | Moderate | Moderate |

| 7-Methylquinoline | Low | High | Low |

The presence of both chlorine and methyl groups in this compound enhances its biological activity compared to other derivatives like 2-chloroquinoline and 7-methylquinoline.

Case Studies and Research Findings

- Antimalarial Study : A recent trial demonstrated that derivatives of this compound showed promising results against Plasmodium falciparum, indicating potential as effective antimalarial agents .

- Anticancer Research : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines by activating caspase pathways, showcasing its potential as an anticancer drug .

- Antioxidant Activity : Comparative studies on quinoline derivatives highlighted significant radical scavenging activities, particularly in DPPH assays, suggesting potential applications in preventing oxidative stress-related diseases .

Future Directions

Ongoing research is focusing on:

- Synthesizing novel derivatives with enhanced potency and reduced toxicity.

- Investigating the pharmacokinetics and bioavailability of this compound.

- Exploring combination therapies with existing drugs to improve efficacy against resistant strains of pathogens.

Propriétés

IUPAC Name |

2-chloro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUAUWPUGRBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.